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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-imidazole

Cat. No.: B100736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

synthesis, and potential applications of 4-Bromo-5-methyl-1H-imidazole. This versatile

heterocyclic compound serves as a valuable building block in medicinal chemistry and

materials science.

Core Chemical Properties
4-Bromo-5-methyl-1H-imidazole, with the CAS number 15813-08-8, is a solid at room

temperature. Its fundamental properties are summarized in the table below. While specific

experimental data for this isomer is limited, the provided information is based on available data

for closely related imidazole derivatives and computational predictions.
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Property Value Source

Molecular Formula C₄H₅BrN₂

Molecular Weight 161.00 g/mol

CAS Number 15813-08-8

Appearance Solid

Melting Point

Data not available for this

specific isomer. Isomers such

as 5-Bromo-1-methyl-1H-

imidazole melt at 40-44 °C,

while 4-Bromo-2-methyl-1H-

imidazole has a melting point

of 164-165 °C.[1]

Boiling Point Data not available.

Solubility

Soluble in DMSO (100 mg/mL

with sonication).[2] General

solubility in other common

organic solvents is not

extensively documented.

[2]

Synthesis and Reactivity
The synthesis of 4-Bromo-5-methyl-1H-imidazole can be approached through several

established methods for imidazole functionalization. A common strategy involves the direct

bromination of a corresponding methyl-imidazole precursor.

Experimental Protocol: Synthesis via Bromination
This protocol is a general representation and may require optimization for the specific synthesis

of 4-Bromo-5-methyl-1H-imidazole.

Materials:

4-Methyl-1H-imidazole
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N-Bromosuccinimide (NBS)

Acetonitrile (or other suitable aprotic solvent)

Stirring apparatus

Reaction vessel

Purification equipment (e.g., column chromatography)

Procedure:

Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as acetonitrile in a reaction

vessel.

Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution at room temperature

while stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution

of sodium thiosulfate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-5-
methyl-1H-imidazole.

Logical Workflow for Synthesis:

Start with
4-Methyl-1H-imidazole

Dissolve in
Acetonitrile

Add
N-Bromosuccinimide

Monitor Reaction
(TLC/LC-MS)

Quench with
Na2S2O3 (aq)

Extract with
Ethyl Acetate

Purify via
Column Chromatography

Obtain Pure
4-Bromo-5-methyl-1H-imidazole
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Caption: General workflow for the synthesis of 4-Bromo-5-methyl-1H-imidazole.

Reactivity and Suzuki-Miyaura Coupling
The bromine atom on the imidazole ring of 4-Bromo-5-methyl-1H-imidazole serves as a

versatile handle for further chemical modifications, most notably through palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is instrumental in

forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl

substituents.

Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol illustrates the coupling of a bromo-imidazole with an arylboronic acid.

Materials:

4-Bromo-5-methyl-1H-imidazole

Arylboronic acid (e.g., Phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-5-
methyl-1H-imidazole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the

palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

starting material is consumed, as monitored by TLC or LC-MS.

After cooling to room temperature, dilute the reaction mixture with water and extract with an

organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield the desired arylated imidazole.

Suzuki-Miyaura Coupling Pathway:

4-Bromo-5-methyl-1H-imidazole +
Arylboronic Acid

Suzuki-Miyaura
Coupling

Pd Catalyst + Base

4-Aryl-5-methyl-1H-imidazole

Click to download full resolution via product page

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Spectral Data
While experimental NMR spectra for 4-Bromo-5-methyl-1H-imidazole are not readily

available in the literature, the expected spectral features can be predicted based on its

structure and data from similar compounds.

¹H NMR: The spectrum would be expected to show a singlet for the C2-H proton of the

imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The

chemical shifts would be influenced by the bromo and methyl substituents.

¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon

atoms in the molecule. The carbon bearing the bromine atom would be significantly

downfield.
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Potential Biological and Medicinal Applications
The imidazole scaffold is a prominent feature in numerous biologically active molecules, and its

halogenated derivatives are of particular interest in drug discovery.[3] While specific studies on

4-Bromo-5-methyl-1H-imidazole are limited, the broader class of bromo-imidazoles has

shown potential in several therapeutic areas.

Antimicrobial Agents: Brominated imidazole derivatives have been investigated for their

antibacterial and antifungal properties.[3] The bromine atom can enhance the lipophilicity

and electronic properties of the molecule, potentially leading to improved antimicrobial

activity.

Anticancer Agents: The imidazole ring is a key component of several approved anticancer

drugs.[4] Bromo-imidazoles serve as crucial intermediates in the synthesis of novel

compounds screened for their cytotoxic activity against various cancer cell lines.[5][6]

Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active

sites, and substituted imidazoles are explored as inhibitors for various enzymes implicated in

disease.

The reactivity of the bromo-substituent allows for the facile generation of diverse libraries of

compounds for high-throughput screening, making 4-Bromo-5-methyl-1H-imidazole a

valuable starting material for drug discovery programs.

Signaling Pathway Involvement (Hypothetical):
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Drug Discovery Workflow

Potential Target Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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